molecular formula C7H13Br B2746274 5-Bromo-2-methylhex-1-ene CAS No. 1379157-36-4

5-Bromo-2-methylhex-1-ene

Cat. No. B2746274
CAS RN: 1379157-36-4
M. Wt: 177.085
InChI Key: QZNJDFBOSGOGQB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylhex-1-ene is a chemical compound with the CAS Number: 1379157-36-4 . It has a molecular weight of 177.08 and its IUPAC name is 5-bromo-2-methyl-1-hexene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 . This indicates that the molecule consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a methyl group attached to the second carbon .

Scientific Research Applications

Decomposition and Isomerization

The study on the decomposition and isomerization reactions of related alkyl radicals, such as the 5-methylhex-1-yl radical, provides insights into the reaction mechanisms and product distributions that might be relevant for understanding the behavior of compounds like 5-Bromo-2-methylhex-1-ene under similar conditions. The formation of various alkene products through intramolecular hydrogen transfer and β C-C bond scission highlights the complexity of such reactions (Awan et al., 2010).

Synthesis and Structural Characterization

The synthesis and characterization of isomuscarines from precursors including alkenoxyl radicals demonstrate the application of brominated alkenes in constructing complex molecular structures. This methodology could potentially be applied to this compound for synthesizing novel organic compounds (Kempter et al., 2014).

Bromination Techniques

Research on the regio- and chemoselective bromination of cyclic enones has relevance to the manipulation of this compound for the synthesis of bromo-substituted compounds, which are important synthons in organic synthesis and the preparation of useful substances (Shirinian et al., 2012).

Biological Applications

While direct studies on this compound are limited, research on related brominated compounds, such as Bromodeoxyuridine (BrdU), sheds light on potential biological applications and effects. For instance, BrdU's impact on neural stem cells' DNA methylation and differentiation suggests a broader context for investigating brominated compounds in biological systems (Schneider & d'Adda di Fagagna, 2012).

Material Science and Chemistry

The synthesis of novel Schiff bases compounds, including those with bromo-substituted phenols, for the inhibition of carbon steel corrosion in acidic mediums containing chloride, demonstrates the utility of brominated compounds in materials science applications. These compounds' characterization and their effectiveness in corrosion inhibition highlight the potential for using this compound in similar applications (El-Lateef et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-methylhex-1-ene is the carbon-hydrogen (C-H) bond at the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This compound specifically targets the hydrogen atom attached to the allylic carbon .

Mode of Action

This compound interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and hydrogen bromide (HBr) . The HBr can then react with N-bromosuccinimide (NBS) to form the bromine required for the reaction .

Biochemical Pathways

The biochemical pathway affected by this compound is the radical bromination of alkenes . This pathway leads to the formation of alkyl halides, which are key intermediates in various organic reactions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.

Result of Action

The result of the action of this compound is the formation of an alkyl halide at the allylic position of the alkene . This transformation is useful in organic synthesis, as alkyl halides are versatile intermediates that can undergo a variety of further reactions.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of light is necessary for the initiation of the allylic bromination reaction . Additionally, the reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) . The concentration of bromine is also kept low to prevent the formation of unwanted side-products .

properties

IUPAC Name

5-bromo-2-methylhex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNJDFBOSGOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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